8-Hydroxyquinoline sulfate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline sulfate monohydrate is a compound that incorporates the 8-hydroxyquinoline moiety, a bicyclic structure consisting of a pyridine ring fused to phenol, with a hydroxyl group attached at position 8 . This compound is known for its metal chelating properties and has been used in various applications, including as an antiseptic, disinfectant, and pesticide .
Preparation Methods
The synthesis of 8-hydroxyquinoline sulfate monohydrate typically involves the reaction of 8-hydroxyquinoline with sulfuric acid. One common method includes dissolving 8-hydroxyquinoline in an aqueous solution of sulfuric acid, followed by crystallization to obtain the sulfate salt . Industrial production methods may involve similar processes but on a larger scale, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
8-Hydroxyquinoline sulfate monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced, affecting the quinoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
8-Hydroxyquinoline sulfate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biological studies for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of cosmetics and as a stabilizer for hydrogen peroxide.
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline sulfate monohydrate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects . Additionally, its antioxidant properties help stabilize phenol and retard the formation of quinones .
Comparison with Similar Compounds
8-Hydroxyquinoline sulfate monohydrate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: The parent compound, also known for its chelating properties.
8-Mercaptoquinoline: A thiol analogue with similar chelating abilities.
Quinoline derivatives: Various derivatives exhibit a range of biological activities and pharmacological properties. The uniqueness of this compound lies in its sulfate group, which enhances its solubility and stability in aqueous solutions.
Properties
CAS No. |
134-31-6; 207386-91-2 |
---|---|
Molecular Formula |
C9H11NO6S |
Molecular Weight |
261.25 |
IUPAC Name |
quinolin-8-ol;sulfuric acid;hydrate |
InChI |
InChI=1S/C9H7NO.H2O4S.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h1-6,11H;(H2,1,2,3,4);1H2 |
InChI Key |
SJMNPMHTETVUOH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.